8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine
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Overview
Description
8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-bromo-3-chloropyridine with difluoromethylating agents can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-A]pyridine
- 6-Chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine
- 8-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine
Comparison: 8-Bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-A]pyridine stands out due to its unique combination of bromine, chlorine, and difluoromethyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H4BrClF2N2 |
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Molecular Weight |
281.48 g/mol |
IUPAC Name |
8-bromo-6-chloro-3-(difluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4BrClF2N2/c9-5-1-4(10)3-14-6(7(11)12)2-13-8(5)14/h1-3,7H |
InChI Key |
WBZGSYJHGJWLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)C(F)F)Br |
Origin of Product |
United States |
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